A-Z Guide to the Structural Analysis of Methyl 4-amino-5-methylpyridine-2-carboxylate
A-Z Guide to the Structural Analysis of Methyl 4-amino-5-methylpyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of Methyl 4-amino-5-methylpyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyridine-based ring systems are foundational in drug design, influencing pharmacological activity and leading to broad-spectrum therapeutic agents.[1][2] This document moves beyond a simple listing of techniques, offering a rationale-driven narrative that explains the causality behind experimental choices in spectroscopy and crystallography. It is designed for researchers, scientists, and drug development professionals, providing field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility. The guide culminates in a detailed examination of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, presenting a holistic structural portrait of the molecule.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in a vast number of biologically active molecules and approved pharmaceuticals.[1][3] Its presence is critical in drugs targeting a wide array of diseases, including cancer, HIV/AIDS, tuberculosis, and hypertension.[1] The versatility of the pyridine scaffold allows for extensive functionalization, enabling medicinal chemists to modulate the electronic and lipophilic properties of drug candidates to optimize efficacy, bioavailability, and safety profiles.[3] Methyl 4-amino-5-methylpyridine-2-carboxylate serves as a key intermediate and a valuable building block in the synthesis of more complex pharmaceutical agents.[3][4] A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design and the development of novel therapeutics. This guide provides the analytical workflows and expert interpretations necessary to achieve this comprehensive structural understanding.
Core Analytical Workflow for Structural Elucidation
The definitive structural analysis of a novel or key organic molecule like Methyl 4-amino-5-methylpyridine-2-carboxylate relies on a multi-technique approach. Each technique provides a unique piece of the structural puzzle. The synergy between spectroscopic and crystallographic methods is essential for unambiguous characterization.
Herein lies the logical workflow for a comprehensive structural analysis:
Caption: A logical workflow for the structural elucidation of an organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of high-purity Methyl 4-amino-5-methylpyridine-2-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without containing protons that would obscure the analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard experiments include:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC): Used to establish proton-proton and proton-carbon correlations, respectively, which is crucial for assigning specific signals to their respective atoms within the molecular structure.
-
Data Interpretation and Expected Resonances
The structure of Methyl 4-amino-5-methylpyridine-2-carboxylate suggests a distinct set of signals. Based on published data for similar aminopyridine derivatives, the following table summarizes the expected chemical shifts.[5][6]
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Correlations |
| Pyridine-H (C3-H) | ~6.5 - 7.0 (singlet) | ~105 - 110 | Shielded by the adjacent amino group. Expected to show HSQC correlation to the C3 carbon. |
| Pyridine-H (C6-H) | ~7.8 - 8.2 (singlet) | ~145 - 150 | Deshielded due to proximity to the electronegative nitrogen and the ester group. HSQC correlation to C6. |
| Amino (-NH₂) | ~5.0 - 6.0 (broad singlet) | N/A | Broad signal due to quadrupole broadening and potential hydrogen exchange. Position is solvent-dependent. |
| Methyl (Pyridine-CH₃) | ~2.2 - 2.4 (singlet) | ~18 - 20 | Aliphatic methyl group attached to the aromatic ring. |
| Methyl (Ester-OCH₃) | ~3.8 - 4.0 (singlet) | ~52 - 55 | Protons on the methyl group of the ester function. |
| Carboxylate (C=O) | N/A | ~165 - 170 | Quaternary carbon, will not appear in ¹H NMR. Typically a weaker signal in ¹³C NMR. |
| Quaternary Carbons (C2, C4, C5) | N/A | C2: ~158-162, C4: ~155-159, C5: ~118-122 | These carbons are identified by the absence of signals in a DEPT-135 experiment. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Sample Preparation
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Solid Sample (KBr Pellet): Mix a small amount of the compound (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation and Characteristic Vibrations
The FTIR spectrum provides a molecular "fingerprint." For Methyl 4-amino-5-methylpyridine-2-carboxylate, key vibrational bands are expected.[7][8][9][10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| N-H Stretch (Amino) | 3450 - 3300 | Medium-Strong | Confirms the presence of the primary amine (-NH₂). Often appears as a doublet. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Weak | Corresponds to the methyl groups (-CH₃). |
| C=O Stretch (Ester) | 1730 - 1710 | Strong | A very strong and sharp absorption, indicative of the carboxylate ester. |
| N-H Bend (Amino) | 1650 - 1580 | Medium-Strong | The scissoring vibration of the -NH₂ group.[10] |
| C=C and C=N Stretch (Ring) | 1600 - 1450 | Medium-Strong | Aromatic ring skeletal vibrations. |
| C-O Stretch (Ester) | 1300 - 1100 | Strong | Corresponds to the C-O single bond of the ester group. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Experimental Protocol: Ionization and Analysis
-
Ionization: The choice of ionization method is crucial.
-
Electron Impact (EI): A hard ionization technique that provides extensive fragmentation, useful for library matching and structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing a clear determination of the molecular weight.[11][12]
-
-
Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Data Interpretation: Molecular Ion and Fragmentation Pathways
The mass spectrum of Methyl 4-amino-5-methylpyridine-2-carboxylate (Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ) will show characteristic peaks.
-
Molecular Ion Peak (M⁺) or [M+H]⁺: The peak at m/z 166 (EI) or 167 (ESI) confirms the molecular weight of the compound.
-
Key Fragmentation: Pyridine carboxylic acid esters exhibit unique fragmentation behaviors.[13][14] Common fragmentation pathways include:
Caption: Plausible MS fragmentation pathways for the target molecule.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While spectroscopic methods provide powerful evidence for chemical structure, single-crystal X-ray diffraction provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[15][16][17]
Experimental Workflow: From Crystal to Structure
-
Crystal Growth: Grow single crystals of sufficient quality and size. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.[16] The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is then used to solve and refine the atomic positions, yielding the final crystal structure.[16]
Anticipated Structural Features
The crystal structure will definitively confirm:
-
Planarity: The pyridine ring is expected to be largely planar.
-
Bond Lengths and Angles: Will provide insight into the electronic nature of the molecule, such as the degree of delocalization within the ring and the influence of the electron-donating amino group and electron-withdrawing ester group.
-
Intermolecular Interactions: Will reveal hydrogen bonding patterns (e.g., between the amino group of one molecule and the ester oxygen or pyridine nitrogen of another) and potential π-π stacking interactions between pyridine rings, which govern the crystal packing.[18][19]
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of Methyl 4-amino-5-methylpyridine-2-carboxylate is a prime example of the necessity of a multi-faceted analytical approach. NMR spectroscopy defines the C-H framework and connectivity, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation clues. Ultimately, single-crystal X-ray diffraction delivers the unequivocal three-dimensional structure. By integrating the data from each of these techniques, researchers can achieve a comprehensive and validated understanding of the molecule's structure, which is the foundational first step in its application in drug discovery and development.[3]
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